5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a bromine atom and a difluoromethyl group, which significantly influence its chemical behavior and potential applications.
This compound can be synthesized through various chemical reactions typically involving pyrimidine derivatives. It may also be found in nature or as a synthetic intermediate in pharmaceutical chemistry.
5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one is classified as a halogenated pyrimidine. Halogenated compounds are often used in pharmaceuticals due to their ability to modify biological activity and enhance pharmacokinetic properties.
The synthesis of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one can be achieved through several methods:
The reaction conditions must be carefully controlled to prevent over-bromination or unwanted side reactions. Typically, reactions are carried out under inert atmospheres (like nitrogen or argon) to avoid moisture and air interference.
The molecular formula of 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one is CHBrFNO. The structure features:
The compound's molecular weight is approximately 239.03 g/mol. The presence of both bromine and fluorine atoms contributes to its unique electronic properties.
5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one can participate in various chemical reactions, including:
Reactions involving this compound should be conducted under controlled conditions, with attention paid to temperature and solvent choice to optimize yields and minimize by-products.
The mechanism of action for compounds like 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one often involves interactions with biological targets such as enzymes or receptors.
Studies have shown that modifications in halogenated compounds can lead to significant changes in biological activity, making this compound a candidate for further pharmacological studies.
Further characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry would provide additional insights into the purity and structural integrity of the synthesized compound.
5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one has potential applications in:
The C-6 position of pyrimidinone scaffolds exhibits enhanced nucleophilicity upon lithiation, enabling precise functionalization. This approach employs n-butyllithium (n-BuLi, 3.1 equiv) to generate a stabilized anion at the C-6 methyl group of N-Boc-protected 6-methylpyrimidin-4(3H)-one precursors under inert conditions (anhydrous THF, 0°C). Subsequent quenching with electrophiles achieves high regioselectivity (>90%) without competitive O/N-alkylation [2]. Electrophiles such as alkyl bromides (ethyl, propyl, butyl), benzyl bromides, and carbonyl compounds (e.g., acetone, aldehydes) introduce diverse substituents (Table 1). Deprotection with trifluoroacetic acid (TFA:DCM, 2:8 v/v) yields 6-substituted pyrimidinones (e.g., 13a–i) in 58–75% isolated yield [2]. This method is pivotal for synthesizing antiviral intermediates, where alkyl chains or aryl groups at C-6 modulate bioactivity.
Table 1: Lithiation-Electrophile Quenching for C-6 Functionalization
Entry | Electrophile | Product | R Group | Yield (%) |
---|---|---|---|---|
1 | C₂H₅Br | 13a | n-C₃H₇ | 65 |
2 | n-C₃H₇Br | 13b | n-C₄H₉ | 69 |
3 | n-C₄H₉Br | 13c | n-C₅H₁₁ | 62 |
4 | BrCH₂CH₂Ph | 13d | n-C₃H₆Ph | 70 |
5 | (CH₃)₂CO | 13e | CH₂C(CH₃)₂OH | 75 |
6 | 4-ClC₆H₄CHO | 13f | 4-ClC₆H₄CH(OH)CH₂ | 58 |
8 | 2,4,6-(CH₃)₃C₆H₂CHO | 13h | 2,4,6-(CH₃)₃C₆H₂CH=CH | 71 |
The C-5 bromine atom in 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one serves as a versatile handle for nucleophilic displacement. Aryl/alkyl thiols, alkoxides, and amines readily participate in substitution under mild conditions. For example, reaction with sodium methoxide in DMF replaces bromine with methoxy at 60°C, achieving >80% conversion [3]. A key application is N-alkylation using 4-methoxybenzyl chloride (PMBC1) to enhance solubility and stability. Optimized conditions (K₂CO₃, DMF, 20°C, 4 h, N₂ atmosphere) furnish 5-bromo-6-(difluoromethyl)-3-(4-methoxybenzyl)pyrimidin-4(3H)-one in 70% yield (700 mg scale) [8]. Solvent polarity critically influences kinetics: DMF accelerates substitution 3-fold compared to THF due to enhanced nucleophile activation. Steric and electronic effects of substituents also impact reactivity, with electron-deficient pyrimidines showing faster substitution [3].
Table 2: Substituent Effects on Nucleophilic Aromatic Substitution
Nucleophile | Solvent | Temp (°C) | Time (h) | Conversion (%) |
---|---|---|---|---|
NaOCH₃ | DMF | 60 | 2 | >80 |
4-MeO-Benzylamine | DMSO | 25 | 6 | 75 |
NaSPh | Ethanol | 50 | 4 | 95 |
Palladium-catalyzed C–S coupling installs trifluoroethyl thioethers at C-5, enhancing metabolic stability and lipophilicity. Using Pd(OAc)₂/XPhos (5 mol%) and Cs₂CO₃ in toluene, 5-bromo-6-(difluoromethyl)pyrimidin-4(3H)-one couples with 2,2,2-trifluoroethanethiol at 80°C to afford thioether derivatives in 85–92% yield [9]. Microwave-assisted catalysis reduces reaction times from 12 h to 30 min while maintaining yields >90%. The protocol tolerates diverse thiols, including aryl and heteroaryl variants, without racemization of chiral thiols. Key to success is the exclusion of oxygen, which suppresses disulfide formation. This method enables rapid access to analogs for structure-activity relationship (SAR) studies targeting DNA-dependent protein kinase inhibition [9].
Solid acid catalysts (e.g., silica gel-SO₃H, ZrO₂, TiO₂) enable solvent-free esterification and cyclization, avoiding aqueous workups. In synthesizing pyrimidinone carboxylates, 4-bromophenyl acetate undergoes Claisen condensation with dimethyl carbonate catalyzed by SiO₂-TiO₂ (3 mol%) at 120°C, yielding β-ketoester intermediates [5]. Subsequent cyclization with guanidine hydrochloride over zeolite Hβ at 150°C furnishes 5-(4-bromophenyl)-4,6-dihydroxypyrimidine in 88% yield. Catalyst recyclability is excellent (5 cycles, <5% activity loss), and water tolerance allows crude substrates. Compared to homogeneous acids (e.g., H₂SO₄), solid acids reduce side products during cyclodehydration by suppressing diimide formation [5] [10].
Table 3: Catalyst Screening for Cyclization Efficiency
Catalyst | Temp (°C) | Time (h) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
SiO₂-TiO₂ | 120 | 4 | 88 | >99 |
H₂SO₄ | 100 | 2 | 75 | 80 |
Zeolite Hβ | 150 | 3 | 85 | 97 |
ZrO₂-SO₄ | 130 | 5 | 82 | 95 |
Tandem acylation-cyclization sequences streamline pyrimidinone synthesis. Ethyl acetoacetate reacts with 5-bromophenyl acetates under Friedel-Crafts conditions (AlCl₃, DCM, 0°C→25°C), generating β-ketoaryl intermediates in situ [5]. Without isolation, guanidine carbonate in ethanol-toluene (1:1) induces cyclization at 60°C, delivering 5-(4-bromophenyl)-6-methylpyrimidin-4(3H)-one in 78% overall yield. Similarly, one-pot lithiation-bromination converts 6-methyl derivatives to 5-bromo-6-(bromomethyl) analogs using Br₂/AcOH at 25°C (88–92% yield) [2] [7]. This approach minimizes purification, reduces intermediate degradation, and improves atom economy (by 20% vs. stepwise routes). Microwave acceleration further cuts reaction times from 12 h to 2 h for cyclization steps [7].
Comprehensive Compound Index
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8